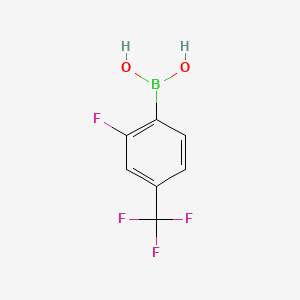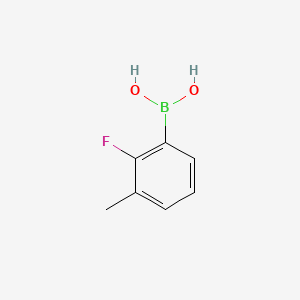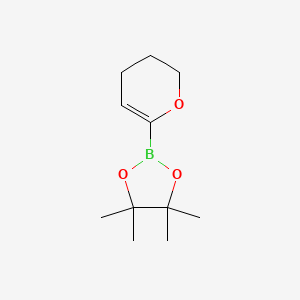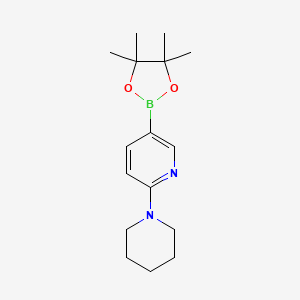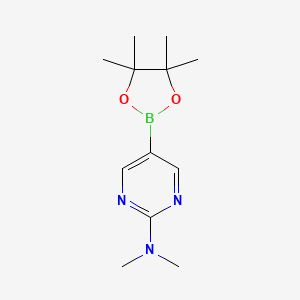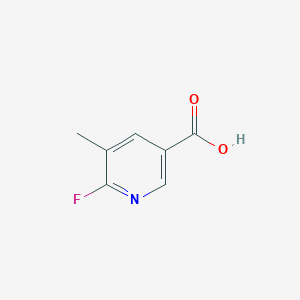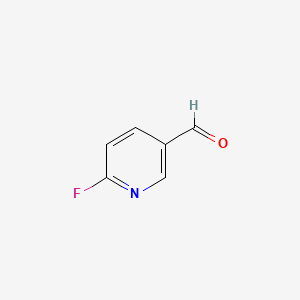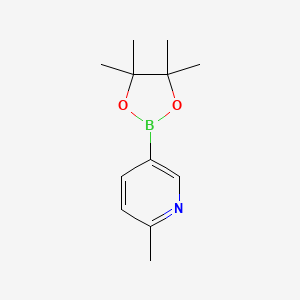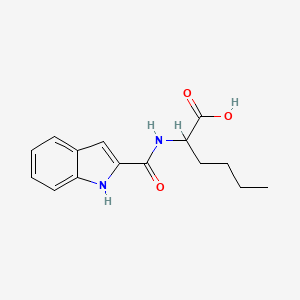
1-(2-甲基吡啶-4-基)哌嗪
概述
描述
1-(2-Methylpyridin-4-yl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring attached to a methyl-substituted pyridine ring, which imparts unique chemical and biological properties.
科学研究应用
1-(2-Methylpyridin-4-yl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase high-performance liquid chromatography . It is also employed in the fluorometric determination of airborne diisocyanates .
In biology and medicine, 1-(2-Methylpyridin-4-yl)piperazine is studied for its potential therapeutic applications. It belongs to a class of selective alpha-2-adrenoceptor antagonists and shows sympatholytic activity . This compound is also a metabolite of Azaperone, an antipsychotic drug .
In the industrial sector, 1-(2-Methylpyridin-4-yl)piperazine is used in the synthesis of various bioactive molecules and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of drugs and other bioactive compounds .
作用机制
Target of Action
1-(2-Methylpyridin-4-yl)piperazine is a chemical compound and a derivative of pyridinylpiperazine Some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
If we consider the action of its related compounds, it may interact with its targets (potentially α2-adrenergic receptors) and cause changes in cellular signaling .
Biochemical Pathways
If it acts as an antagonist at α2-adrenergic receptors like its related compounds, it could potentially affect pathways related to neurotransmission and cardiovascular function .
Result of Action
If it acts as an antagonist at α2-adrenergic receptors, it could potentially modulate neurotransmission and cardiovascular function .
生化分析
Biochemical Properties
1-(2-Methylpyridin-4-yl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with α2-adrenergic receptors, acting as an antagonist . This interaction can influence various physiological processes, including neurotransmission and vascular tone regulation. Additionally, 1-(2-Methylpyridin-4-yl)piperazine may interact with other biomolecules, such as nitric oxide synthase, affecting the production of nitric oxide, a crucial signaling molecule .
Cellular Effects
1-(2-Methylpyridin-4-yl)piperazine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with α2-adrenergic receptors can lead to changes in intracellular calcium levels, affecting cell signaling pathways . Furthermore, 1-(2-Methylpyridin-4-yl)piperazine may impact gene expression by modulating transcription factors and other regulatory proteins . These effects can result in alterations in cellular metabolism, including changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Methylpyridin-4-yl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an α2-adrenergic receptor antagonist, 1-(2-Methylpyridin-4-yl)piperazine binds to these receptors, preventing the binding of endogenous agonists and inhibiting receptor activation . This inhibition can lead to downstream effects on various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . Additionally, 1-(2-Methylpyridin-4-yl)piperazine may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methylpyridin-4-yl)piperazine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that 1-(2-Methylpyridin-4-yl)piperazine is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to 1-(2-Methylpyridin-4-yl)piperazine can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(2-Methylpyridin-4-yl)piperazine vary with different dosages in animal models. Studies have shown that low to moderate doses of 1-(2-Methylpyridin-4-yl)piperazine can produce beneficial effects, such as improved neurotransmission and vascular tone regulation . High doses of 1-(2-Methylpyridin-4-yl)piperazine may lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-(2-Methylpyridin-4-yl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect the activity of enzymes such as nitric oxide synthase, impacting the production of nitric oxide . Additionally, 1-(2-Methylpyridin-4-yl)piperazine may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can result in changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 1-(2-Methylpyridin-4-yl)piperazine within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that 1-(2-Methylpyridin-4-yl)piperazine can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of 1-(2-Methylpyridin-4-yl)piperazine within specific cellular compartments . These interactions can affect the compound’s overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 1-(2-Methylpyridin-4-yl)piperazine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that 1-(2-Methylpyridin-4-yl)piperazine can localize to various subcellular compartments, including the cytoplasm and nucleus . This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution . Additionally, post-translational modifications such as phosphorylation may influence the targeting and localization of 1-(2-Methylpyridin-4-yl)piperazine within cells .
准备方法
The synthesis of 1-(2-Methylpyridin-4-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial production methods often involve the use of palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution on electron-deficient heteroarenes . These methods provide efficient and scalable routes for the production of 1-(2-Methylpyridin-4-yl)piperazine.
化学反应分析
1-(2-Methylpyridin-4-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
For example, oxidation of 1-(2-Methylpyridin-4-yl)piperazine with hydrogen peroxide can yield the corresponding N-oxide derivative. Reduction with sodium borohydride can produce the corresponding amine derivative. Substitution reactions with halogenating agents can introduce halogen atoms into the piperazine ring, resulting in halogenated derivatives .
相似化合物的比较
1-(2-Methylpyridin-4-yl)piperazine can be compared with other similar compounds, such as 1-(2-Pyridinyl)piperazine and 1-(4-Methylpyridin-2-yl)piperazine . These compounds share structural similarities but differ in their chemical and biological properties.
1-(2-Pyridinyl)piperazine: This compound is also a piperazine derivative and acts as a selective alpha-2-adrenoceptor antagonist.
1-(4-Methylpyridin-2-yl)piperazine: This compound has a similar structure to 1-(2-Methylpyridin-4-yl)piperazine but differs in the position of the methyl group on the pyridine ring. It is used in various chemical and biological applications and has unique chemical properties.
The uniqueness of 1-(2-Methylpyridin-4-yl)piperazine lies in its specific substitution pattern and its potential therapeutic applications as a selective alpha-2-adrenoceptor antagonist. Its distinct chemical structure and biological activity make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
1-(2-methylpyridin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQSNSVDULSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587921 | |
| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98010-38-9 | |
| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
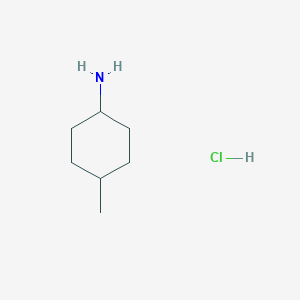
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)
![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)
